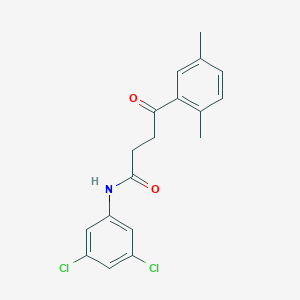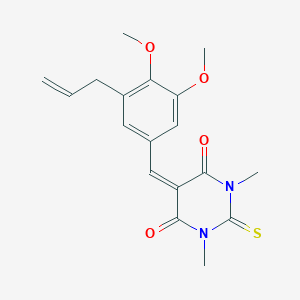![molecular formula C15H10Cl2F3NO2 B3678007 5-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methoxybenzamide](/img/structure/B3678007.png)
5-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methoxybenzamide
Overview
Description
This compound is also known as Fluazinam . It is a protective broad-spectrum fungicide with low aqueous solubility and low volatility . It is persistent in soil systems but tends not to be persistent in water . It is not expected to leach to groundwater . It is a yellow solid with a weak aromatic hydrocarbon-like or strong musty odour .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients, has been discussed in several studies . The synthesis involves various methods and the major use of trifluoromethylpyridine (TFMP) derivatives is in the protection of crops from pests .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . For example, the transformation of free amine into pexidartinib by reducing amination has been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed . For example, 4-Chloro-3-(trifluoromethyl)phenyl isocyanate, a similar compound, is considered hazardous and has specific safety data sheet instructions .Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various targets such as the histone acetyltransferase (hat) activity of p300/ep300/e1a binding protein .
Mode of Action
For instance, some compounds act as uncouplers of oxidative phosphorylation in mitochondria and have high reactivity with thiols .
Biochemical Pathways
For instance, some compounds have been found to participate in free radical reactions .
Result of Action
For instance, some compounds have been found to activate the histone acetyltransferase (HAT) activity of p300/EP300/E1A binding protein, altering chromatin acetylation directly .
Advantages and Limitations for Lab Experiments
One advantage of 5-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methoxybenzamide is its specificity for BTK, which reduces the potential for off-target effects. This compound has also shown promising results in preclinical studies as a potential treatment for B-cell malignancies. However, one limitation of this compound is its low solubility, which may affect its bioavailability and efficacy in vivo.
Future Directions
There are several future directions for research on 5-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methoxybenzamide. One potential direction is to investigate the efficacy of this compound in combination with other targeted therapies or chemotherapy agents. Another direction is to investigate the potential of this compound as a treatment for other B-cell malignancies, such as follicular lymphoma or Waldenström macroglobulinemia. Furthermore, future studies could investigate the potential of this compound as a treatment for autoimmune diseases, such as rheumatoid arthritis or systemic lupus erythematosus, which are also associated with B-cell dysregulation.
Scientific Research Applications
5-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methoxybenzamide has been extensively studied in preclinical models of B-cell malignancies. In vitro studies have shown that this compound inhibits BTK activity and downstream signaling pathways, leading to decreased cell viability and proliferation in B-cell lines and primary CLL cells. In vivo studies using xenograft models have demonstrated that this compound reduces tumor growth and prolongs survival in mice implanted with human B-cell lymphoma cells.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Diarylethers are organic compounds containing the dialkyl ether functional group, with the formula ROR’, where R and R’ are aryl groups . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety in the compound may contribute to its biological activities .
Cellular Effects
Some studies suggest that similar compounds may have cytotoxic effects against certain cell lines
Properties
IUPAC Name |
5-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2F3NO2/c1-23-13-5-2-8(16)6-10(13)14(22)21-9-3-4-12(17)11(7-9)15(18,19)20/h2-7H,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNZGBQVYUDCEJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-bromo-N-{[(2,6-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B3677932.png)
![N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B3677940.png)

![5-{4-[(4-fluorobenzyl)oxy]benzylidene}-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3677944.png)
![N-({[2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-4-nitrobenzamide](/img/structure/B3677949.png)
![N-({[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B3677955.png)
![3-methylbenzyl {4-[(2-chlorobenzoyl)amino]phenyl}carbamate](/img/structure/B3677960.png)
![N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B3677963.png)
![4-{5-[(1,3-dimethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoic acid](/img/structure/B3677966.png)
![2-chloro-5-{5-[(1,3-dimethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoic acid](/img/structure/B3677979.png)
![N-[3-(2-furoylamino)phenyl]-5-(2-nitrophenyl)-2-furamide](/img/structure/B3677989.png)
![N-({[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B3677997.png)
![N-({[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3678006.png)

